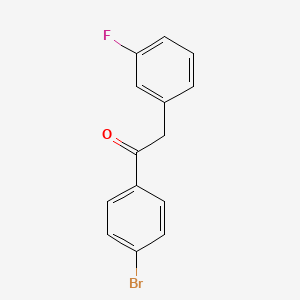

4'-Bromo-2-(3-fluorophenyl)acetophenone

説明

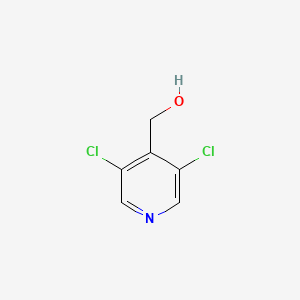

4’-Bromo-2-(3-fluorophenyl)acetophenone , also known by other names such as p-Fluorophenacyl bromide and ω-Bromo-4-fluoroacetophenone , is a chemical compound with the molecular formula C8H6BrFO . Its molecular weight is approximately 217.04 g/mol . The structure of this compound is shown below:

Chemical Reactions Analysis

- Heck and Suzuki Coupling Reactions : It serves as an organic building block in these cross-coupling reactions, leading to the formation of more complex molecules .

- Oxidation of Thiols : Under aerobic conditions, it catalytically oxidizes thiol-containing compounds, such as cysteine, using atmospheric oxygen as the final oxidant .

Physical and Chemical Properties

科学的研究の応用

Enantioselective Microbial Reduction

The chiral intermediate (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol was prepared by the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone using organisms from various genera, achieving over 90% yield and 99% enantiomeric excess (ee) (Patel et al., 2004).

Biological Baeyer–Villiger Oxidation

The biological Baeyer–Villiger oxidation of acetophenones, including 4'-bromo-2-(3-fluorophenyl)acetophenone, was studied using 19F nuclear magnetic resonance (NMR). This method evaluated the biological conversion of ring-substituted acetophenones to phenyl acetates for producing industrially relevant chemicals (Moonen et al., 2001).

Synthesis and Characterization

A study demonstrated the synthesis and characterization of fluorinated 1,5 – Benzothiazepines and Pyrazolines using 4-Bromo-2-fluorobenzaldehyde, highlighting the structural establishment based on spectral data (Jagadhani et al., 2015).

Bromination in Sulfuric Acid

Research on the bromination of acetophenone and its derivatives, including 4'-bromo-2-(3-fluorophenyl)acetophenone, in sulfuric acid, showed specific reactivity patterns, contributing to the understanding of the chemical behavior of these compounds (Gol'dfarb et al., 1971).

Solution-state Conformations

A study on the conformations of substituted acetophenones, including those similar to 4'-bromo-2-(3-fluorophenyl)acetophenone, was conducted, providing insights into the molecular structures and interactions of these compounds (Mirarchi et al., 1984).

Bifunctional Radiopharmaceutical Intermediates

Research focusing on [18F]fluoroarylketones, closely related to 4'-bromo-2-(3-fluorophenyl)acetophenone, highlighted their potential as bifunctional intermediates in radiopharmaceuticals, demonstrating the optimization of their production (Banks & Hwang, 1994).

Safety And Hazards

特性

IUPAC Name |

1-(4-bromophenyl)-2-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCJHEXCZGDBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591612 | |

| Record name | 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2-(3-fluorophenyl)acetophenone | |

CAS RN |

252562-55-3 | |

| Record name | 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

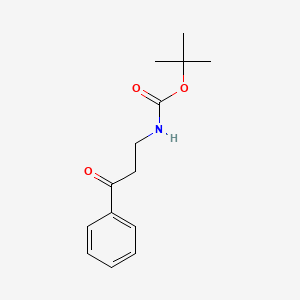

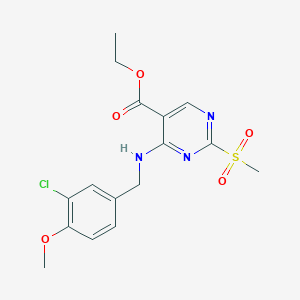

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)